Ethylene-d1

Descripción general

Descripción

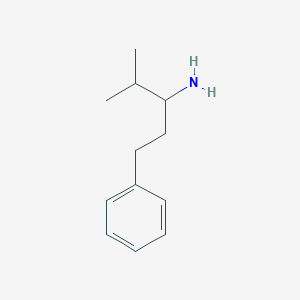

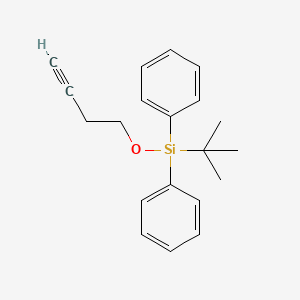

Ethylene-d1 is a variant of ethylene where one of the hydrogen atoms is replaced with deuterium . It has a linear formula of CH2=CHD . The molecular weight of this compound is 29.0593 .

Synthesis Analysis

This compound is synthesized in various ways. One of the metabolic pathways used by microbes is via an ethylene-forming enzyme (EFE), which uses α-ketoglutarate and arginine as substrates . The expression of a single gene is sufficient for ethylene production in the absence of toxic intermediates .

Molecular Structure Analysis

The molecular formula of this compound is CH2=CHD . It has an average mass of 29.059 Da and a mono-isotopic mass of 29.037577 Da .

Chemical Reactions Analysis

Ethylene plays a crucial role in many aspects of plant growth, development, and stress responses . It is involved in various processes such as seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, abscission, and responses to salt, drought, flooding, cold stresses etc .

Physical And Chemical Properties Analysis

This compound has a density of 0.5±0.1 g/cm3, a boiling point of -103.7±7.0 °C at 760 mmHg, and a vapour pressure of 43302.6±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 15.7±0.8 kJ/mol and a flash point of -125.1±13.0 °C .

Aplicaciones Científicas De Investigación

Polymer Properties and Copolymerization

- Ethylene-d1 is relevant in the study of polymers, particularly in understanding the properties and behaviors of copolymers. For instance, research on ethylene/1-octene copolymers prepared with a metallocene catalyst has shown that the comonomer content significantly influences their dynamic-mechanical properties, with an increase in the comonomer content leading to a decrease in crystallinity (Simanke et al., 1999). Similarly, ethylene has been copolymerized with α-olefins and cyclic olefins using a Ti(IV) diisopropoxy complex, resulting in crystalline copolymers with a strong tendency for comonomer alternation and significant incorporation of the comonomers (Leone et al., 2014).

Ethylene in Plant Biology

- This compound plays a critical role in the study of plant biology, specifically in understanding the ethylene perception and response mechanisms. Research has identified the etr1-1 gene in Arabidopsis, a mutated receptor that confers dominant ethylene insensitivity and affects fruit ripening, flower senescence, and abscission (Wilkinson et al., 1997). Another study found that the ETR1 protein, involved in ethylene signal transduction, has similarities to prokaryotic two-component systems, suggesting a conserved mechanism in hormone recognition and response (Chang et al., 1993).

Safety and Explosion Hazards

- This compound's properties are important in assessing safety hazards, particularly in understanding flame acceleration and deflagration-to-detonation transitions. A study using large eddy simulation methods investigated the flame acceleration and detonation in ethylene mixtures, providing insights into the safety measures required in industrial settings (Wang et al., 2016). Additionally, a model-based approach has been developed to predict ignition and flame-propagation phenomena in gaseous explosive mixtures, including ethylene, enhancing our understanding of explosion conditions in industrial applications (Fabiano et al., 2015).

Metabolite Analysis and Biosynthesis

- This compound is also significant in the analysis of metabolites and enzyme activities related to ethylene biosynthesis. A comprehensive protocol has been established for analyzing ethylene biosynthesis components, providing a detailed method for measuring ethylene and its key metabolites (Bulens et al., 2011). Moreover, research on the regulation of ethylene biosynthesis by the ETO1 protein in Arabidopsis highlights the complex control mechanisms in ethylene production, with implications for agricultural practices (Wang et al., 2004).

Industrial and Chemical Synthesis

- In the realm of chemical industry and synthesis, this compound is a key component. Research on new methods for ethylene synthesis, focusing on more efficient reactor designs and catalytic mixtures, is driving innovations in the chemical industry (Pereira, 1999). The development of ethylene oligomerization to produce 1-alkenes has also been a significant area of research in organometallic chemistry, contributing to the advancement of industrial processes (Sydora, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

There is great interest in developing technology for ethylene production from renewable resources including CO2 and biomass . Ethylene is produced naturally by plants and some microbes that live with plants . One of the metabolic pathways used by microbes is via an ethylene-forming enzyme (EFE), which uses α-ketoglutarate and arginine as substrates . EFE is a promising biotechnology target because the expression of a single gene is sufficient for ethylene production in the absence of toxic intermediates .

Propiedades

IUPAC Name |

deuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

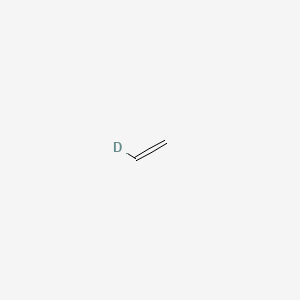

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181305 | |

| Record name | Ethylene-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

29.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2680-00-4 | |

| Record name | Ethylene-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1605526.png)

![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)